AZD7687

Description

Properties

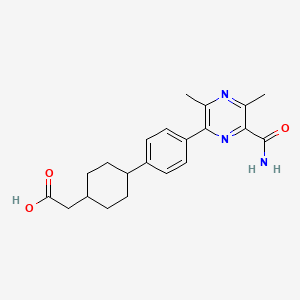

IUPAC Name |

2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFNPRHZMOGREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655297 | |

| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166827-44-6 | |

| Record name | AZD-7687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166827446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7687 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1166827-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-7687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QTJ9P2NYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZD7687 in Triglyceride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD7687 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TAG) synthesis.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its role in modulating lipid metabolism, particularly postprandial hyperlipidemia. While the broader field of triglyceride synthesis involves both DGAT1 and DGAT2 enzymes, it is critical to note that this compound specifically targets DGAT1.[1][2][3] This document provides a comprehensive overview of the triglyceride synthesis pathway, the specific inhibitory action of this compound on DGAT1, and a summary of key clinical findings. Detailed experimental protocols and quantitative data from a first-in-human study are presented to provide a thorough understanding of its pharmacodynamics and clinical effects.

The Role of Diacylglycerol Acyltransferases in Triglyceride Synthesis

Triglycerides are the primary form of energy storage in the body, and their synthesis is a multistep process culminating in the acylation of diacylglycerol (DAG).[4] This final and rate-limiting step is catalyzed by two distinct enzymes: DGAT1 and DGAT2.[4][5]

-

Diacylglycerol Acyltransferase 1 (DGAT1): Predominantly expressed in the small intestine, adipose tissue, and liver, DGAT1 plays a key role in the re-synthesis of triglycerides from dietary fats in the form of chylomicrons.[2][6] It is localized in the endoplasmic reticulum.[2]

-

Diacylglycerol Acyltransferase 2 (DGAT2): While also catalyzing the same reaction, DGAT2 is the primary enzyme responsible for triglyceride synthesis in the liver and is crucial for hepatic very-low-density lipoprotein (VLDL) production.[4][7]

The distinct tissue distribution and physiological roles of DGAT1 and DGAT2 allow for targeted therapeutic intervention.

This compound: A Selective DGAT1 Inhibitor

This compound is a reversible and selective small molecule inhibitor of DGAT1.[8] Its mechanism of action is centered on the competitive inhibition of the DGAT1 enzyme, thereby blocking the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[1][2] This inhibition has a pronounced effect in the gastrointestinal tract, where DGAT1 is highly expressed and essential for the absorption of dietary fats.[2]

Signaling Pathway of DGAT1 Inhibition by this compound

The following diagram illustrates the triglyceride synthesis pathway and the specific point of inhibition by this compound.

Quantitative Data from Clinical Trials

A first-in-human, single ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[1] The key findings related to its effect on postprandial triglyceride levels are summarized below.

Effect of this compound on Postprandial Triglyceride Excursion

The study demonstrated a marked and dose-dependent reduction in the postprandial triglyceride excursion following a standardized mixed meal.[1][2]

| This compound Dose | Number of Subjects | Change in Incremental TAG AUC from Baseline | p-value vs. Placebo |

| 1 mg | 6 | - | - |

| 2.5 mg | 6 | - | - |

| 5 mg | 6 | >75% decrease | < 0.0001 |

| 10 mg | 12 | >75% decrease | < 0.0001 |

| 20 mg | 12 | >75% decrease | < 0.0001 |

Table 1: Dose-dependent reduction in postprandial incremental Triglyceride (TAG) Area Under the Curve (AUC) following a single dose of this compound and a 60% fat standardized mixed meal.[1][2]

A subsequent multiple-dose study further confirmed these findings.[8]

| This compound Dose (per day for 1 week) | Number of Subjects | Reduction in Postprandial Serum TAG vs. Placebo | p-value vs. Placebo |

| 1 mg | 6 | - | - |

| 2.5 mg | 6 | - | - |

| 5 mg | 6 | Significant | < 0.01 |

| 10 mg | 12 | Significant | < 0.01 |

| 20 mg | 6 | Significant | < 0.01 |

Table 2: Reduction in postprandial serum Triglyceride (TAG) after one week of this compound administration and a 45% fat standardized meal.[8]

Experimental Protocols

The clinical efficacy of this compound was evaluated in a randomized, placebo-controlled, single ascending dose study.[1]

First-in-Human Single-Dose Study

-

Study Population: 80 healthy male subjects.[1]

-

Study Design: Single ascending dose, placebo-controlled. Subjects were enrolled in 10 cohorts, with 6 subjects receiving this compound and 2 receiving placebo in each cohort.[1]

-

Dosing: Oral administration of this compound in doses ranging from 1 mg to 60 mg.[1]

-

Pharmacodynamic Assessment: Postprandial serum triglyceride excursion was measured for 8 hours after a standardized mixed meal (SMM) with a 60% fat content. This was performed before and after dosing to assess the effect on gut DGAT1 activity.[1]

-

Biochemical Analysis: Serum levels of triglycerides and diacylglycerols were measured. Mass spectrometry was used for the specific measurement of diacylglycerols.[1]

The following diagram outlines the experimental workflow of the single-dose study.

Clinical Implications and Side Effects

The profound reduction in postprandial triglyceride levels provides strong proof of mechanism for the inhibition of gut DGAT1 by this compound.[1][3] This highlights the potential of DGAT1 inhibition as a therapeutic strategy for managing conditions characterized by postprandial hyperlipidemia.

However, the clinical development of this compound was hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][2][3][8] These adverse events limited dose escalation and ultimately questioned the utility of DGAT1 inhibition for the treatment of type 2 diabetes and obesity due to a narrow therapeutic window.[3][8]

Conclusion

This compound is a selective DGAT1 inhibitor that effectively reduces postprandial triglyceride excursion by blocking the final step of triglyceride synthesis in the gut. While demonstrating clear proof of mechanism, its clinical utility has been limited by gastrointestinal side effects. The study of this compound has provided valuable insights into the role of DGAT1 in human lipid metabolism and underscores the importance of tissue-specific targeting in the development of metabolic therapies. Further research into DGAT inhibitors may focus on improving the therapeutic window and exploring alternative dosing strategies or formulations.

References

- 1. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gwasstories.com [gwasstories.com]

- 4. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing energy and glucose metabolism by disrupting triglyceride synthesis: Lessons from mice lacking DGAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement and mechanism of DGAT2 upregulation in the pathogenesis of alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD7687: A Technical Guide to Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the core physicochemical properties of AZD7687 is presented in the table below. These parameters are fundamental to understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅N₃O₃ | MedChemExpress |

| Molecular Weight | 367.44 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| logP (Predicted) | Not available | N/A |

| pKa (Predicted) | Not available | N/A |

Note: Experimentally determined logP and pKa values for this compound are not publicly available. In the absence of experimental data, computational prediction methods can provide estimates for these values.

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known solubility of this compound in various solvents.

| Solvent | Solubility | Observations | Source |

| DMSO | ≥ 50 mg/mL (≥ 136.08 mM) | - | MedChemExpress[3] |

| In Vivo Formulation 1 | 2.5 mg/mL (6.80 mM) | Suspended solution. Requires ultrasonic warming. (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | MedChemExpress[3] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.80 mM) | Clear solution. (10% DMSO, 90% (20% SBE-β-CD in Saline)) | MedChemExpress[3] |

| Ethanol | Not available | - | N/A |

| Methanol | Not available | - | N/A |

| Acetone | Not available | - | N/A |

| Phosphate Buffered Saline (PBS) | Not available | - | N/A |

Note: The solubility in common laboratory solvents such as ethanol, methanol, and acetone, as well as in physiological buffers like PBS, has not been reported in publicly accessible literature.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2][3] DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol molecule to form a triglyceride.[4][5] This process is central to the absorption of dietary fats in the small intestine and for the storage of fat in tissues like the liver.[2] By inhibiting DGAT1, this compound effectively reduces the synthesis and subsequent absorption of triglycerides.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a compound are crucial for reproducible research. Below are standard methodologies that can be applied to determine the logP, pKa, and solubility of this compound.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is the gold standard for experimentally determining the logP of a compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

-

Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated using the following formula: logP = log₁₀([this compound]octanol / [this compound]aqueous)

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common and accurate method for pKa determination.

Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.

Determination of Aqueous Solubility

The Shake-Flask method is also the definitive technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent to form a saturated solution. The concentration of the dissolved compound is then measured.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer of a specific pH).

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic solubility of this compound in the tested solvent at that temperature.

Clinical Context and Side Effects

Clinical trials of this compound have provided proof of mechanism for its inhibitory effect on DGAT1, demonstrating a marked reduction in postprandial triglyceride levels.[1] However, the development of this compound has been hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][6][7][8] These adverse effects have raised questions about the therapeutic window and the overall utility of DGAT1 inhibition as a treatment for metabolic diseases.[6][8]

Conclusion

This compound is a well-characterized DGAT1 inhibitor with a clear mechanism of action. This guide has summarized its key physicochemical properties and solubility data available in the public domain. While some fundamental parameters like experimentally determined logP and pKa are not currently available, the provided standard protocols offer a roadmap for their determination. A thorough understanding of these properties is essential for any researcher or drug development professional working with this compound, particularly for designing formulations and interpreting biological data. The challenges highlighted by its clinical side-effect profile underscore the importance of integrating physicochemical understanding with pharmacological and clinical data in the drug development process.

References

- 1. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gwasstories.com [gwasstories.com]

Preclinical Evaluation of AZD7687: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models in which AZD7687, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), has been evaluated. The document details the in vitro and in vivo studies conducted to elucidate the compound's mechanism of action, efficacy, and safety profile. Quantitative data are presented in structured tables for ease of comparison, and experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

In Vitro Preclinical Models

This compound has been characterized in various in vitro systems to determine its potency and selectivity against DGAT1 from different species.

Cell-Free Enzyme Assays

Cell-free assays were employed to directly measure the inhibitory activity of this compound on recombinant DGAT1 enzyme.

A common method for this assay involves the use of microsomes from cells overexpressing DGAT1 as the enzyme source. The assay measures the incorporation of a labeled fatty acyl-CoA into a diacylglycerol (DAG) substrate to form triacylglycerol (TAG).

-

Enzyme Source: Microsomal preparations from insect cells (e.g., Sf9) or human embryonic kidney (HEK293) cells overexpressing human, mouse, or dog DGAT1.

-

Substrates: A diacylglycerol such as 1,2-dioleoyl-sn-glycerol and a fatty acyl-CoA, which can be radiolabeled (e.g., [14C]oleoyl-CoA) or fluorescently labeled.

-

Reaction Buffer: Typically contains Tris-HCl buffer, MgCl2, and bovine serum albumin (BSA).

-

Assay Procedure:

-

The DGAT1-containing microsomes are incubated with the substrates in the reaction buffer.

-

This compound, at varying concentrations, is added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

The reaction is stopped, and the lipids are extracted.

-

The newly synthesized TAG is separated from the substrates, often by thin-layer chromatography (TLC).

-

The amount of labeled TAG is quantified to determine the DGAT1 activity.

-

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition of DGAT1 activity against the logarithm of the this compound concentration.

| Species | Enzyme Source | IC50 (nM) |

| Human | Recombinant hDGAT1 | ~80 |

| Mouse | Recombinant mDGAT1 | ~100 |

| Dog | Recombinant dDGAT1 | ~60 |

Cellular Assays

Cellular assays provide insights into the activity of this compound in a more physiologically relevant context, where cell permeability and metabolism can influence the compound's efficacy.

This assay typically measures the synthesis of new TAG from exogenous fatty acids in a whole-cell system.

-

Cell Line: A cell line that expresses DGAT1, such as HEK293 cells.

-

Substrates: Cells are incubated with a labeled precursor for TAG synthesis, such as [14C]oleic acid or [3H]glycerol.

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

The labeled substrate is then added to the cell culture medium.

-

Cells are incubated for a specific duration to allow for the synthesis and incorporation of the label into TAG.

-

Cells are washed and lysed, and total lipids are extracted.

-

TAG is separated from other lipid species using TLC.

-

The amount of labeled TAG is quantified by scintillation counting.

-

-

Data Analysis: The inhibition of TAG synthesis is calculated relative to vehicle-treated control cells, and IC50 values are determined.

In Vivo Preclinical Models

In vivo studies have been crucial in understanding the pharmacological effects of this compound on lipid metabolism and its overall safety profile in whole organisms.

Rodent Models

Mice and rats have been extensively used to evaluate the efficacy of this compound, particularly in the context of postprandial hyperlipidemia.

The OLTT is a standard preclinical model to assess the in vivo efficacy of compounds that inhibit intestinal fat absorption.

-

Animal Models:

-

Housing and Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum before the study.

-

Fasting: Animals are fasted prior to the OLTT to ensure a baseline state. Fasting periods are typically 14 hours for rats and overnight for mice[1].

-

Dosing:

-

This compound is formulated in a vehicle such as carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC)/Tween[1].

-

The compound is administered via oral gavage at various dose levels (e.g., 0.1, 1, or 3 mg/kg for mice; 0.1, 0.3, or 3 mg/kg for rats) at a specific time point before the lipid challenge (e.g., 0.5 hours for mice, 2 hours for rats)[1].

-

A vehicle control group receives the formulation without the active compound.

-

-

Lipid Challenge:

-

A lipid emulsion, such as 20% soybean oil (Intralipos 20%) at 10 mL/kg for mice or corn oil at 5 mL/kg for rats, is administered by oral gavage[1].

-

-

Blood Sampling: Blood samples are collected at multiple time points after the lipid challenge (e.g., 0.5, 1.5, 2.5, 3.5, and 4.5 hours post-compound dose for mice) to measure plasma triglyceride (TAG) levels[1].

-

Data Analysis: The area under the curve (AUC) for plasma TAG concentration over time is calculated to assess the effect of this compound on postprandial lipid excursion.

| Species | Model | This compound Dose (mg/kg) | % Reduction in TAG AUC (relative to vehicle) |

| Mouse | ICR | 0.1, 1, 3 | Dose-dependent reduction |

| Rat | Han-Wistar | 0.1, 0.3, 3 | Dose-dependent reduction |

Note: Specific percentage reductions were not detailed in the provided search results, but a dose-dependent effect was consistently reported.

Canine Model

Dogs have been used in preclinical toxicology studies to assess the safety of this compound over longer treatment durations.

Prolonged treatment with this compound in dogs resulted in sebaceous gland atrophy. However, unlike in mice, it did not lead to more severe skin changes like hair loss and skin lesions. This species-specific difference suggests that mice may be a particularly sensitive species to the dermatological effects of DGAT1 inhibition.

Signaling Pathway and Experimental Workflow Diagrams

DGAT1 Signaling Pathway

Caption: The DGAT1 signaling pathway, illustrating the synthesis of triacylglycerol and the inhibitory action of this compound.

Experimental Workflow: In Vitro DGAT1 Inhibition Assay

References

An In-Depth Technical Guide to the Target Selectivity and Off-Target Effects of AZD7687

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7687 is a potent, selective, and reversible inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed with the therapeutic goal of treating type 2 diabetes and obesity, this compound demonstrated promising preclinical efficacy. However, its clinical development was halted due to significant off-target effects, primarily severe gastrointestinal side effects. This technical guide provides a comprehensive overview of the target selectivity and off-target profile of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Target Selectivity and Off-Target Profile

The inhibitory activity of this compound against its primary target, DGAT1, and a panel of off-target enzymes and receptors has been characterized through various in vitro assays. The following tables summarize the quantitative data on the potency and selectivity of this compound.

Table 1: Potency of this compound against DGAT1 Across Species

| Species | IC50 (nM) | Assay Type |

| Human | 80 | Recombinant DGAT1 Enzyme Assay |

| Mouse | 100 | Recombinant DGAT1 Enzyme Assay |

| Dog | 60 | Recombinant DGAT1 Enzyme Assay |

Table 2: Off-Target Inhibition Profile of this compound

| Off-Target | Inhibition Data | Assay Type |

| Acyl-CoA:cholesterol acetyltransferase (ACAT) | 79% inhibition at 10 µM | Enzyme Inhibition Assay |

| Fatty acid amide hydrolase (FAAH) | IC50 = 3.7 µM | Enzyme Inhibition Assay |

| Muscarinic M2 receptor | IC50 = 80.5 µM | Radioligand Binding Assay |

| Phosphodiesterase 10A1 (PDE10A1) | IC50 = 5.5 µM | Enzyme Inhibition Assay |

Table 3: Clinically Observed Off-Target Effects (Adverse Events)

| Adverse Event | Onset and Severity | Clinical Trial Context |

| Nausea | Dose-dependent, increasing with higher doses. | Observed in first-in-human single and multiple ascending dose studies.[1] |

| Vomiting | Dose-dependent, contributing to dose limitation. | Reported in clinical trials, often co-occurring with nausea and diarrhea.[1] |

| Diarrhea | Dose-dependent and a primary reason for treatment discontinuation. | A significant and intolerable side effect that limited further development.[2][3] |

Signaling Pathways and Experimental Workflows

DGAT1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the role of DGAT1 in the final step of triglyceride synthesis and how this compound inhibits this process.

Workflow for Assessing Off-Target Gastrointestinal Effects

This diagram outlines the typical workflow in a clinical trial to assess the gastrointestinal tolerability of an oral drug candidate like this compound.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in this guide. These protocols are based on standard industry practices and published literature, as the specific proprietary protocols for this compound are not publicly available.

Recombinant DGAT1 Enzyme Inhibition Assay (Radiolabeled Method)

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human DGAT1.

Materials:

-

Recombinant human DGAT1 enzyme (e.g., expressed in Sf9 insect cells)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mg/mL BSA

-

Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [14C]-Oleoyl-CoA

-

This compound stock solution in DMSO

-

Scintillation cocktail and vials

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC Mobile Phase: Heptane:Isopropyl Ether:Acetic Acid (60:40:3, v/v/v)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

-

In a microcentrifuge tube, add the DGAT1 enzyme solution to the Assay Buffer.

-

Add the diluted this compound or vehicle (DMSO) to the enzyme mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the substrates: a mixture of DAG and [14C]-Oleoyl-CoA.

-

Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.

-

Stop the reaction by adding 2:1 (v/v) chloroform:methanol.

-

Vortex the mixture and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the mobile phase until the solvent front reaches near the top.

-

Air-dry the plate and visualize the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding silica and quantifying using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

ACAT1 Inhibition Assay (Fluorescence-Based Method)

Objective: To assess the inhibitory effect of this compound on ACAT1 activity.

Materials:

-

Human ACAT1-overexpressing cell line (e.g., CHO-ACAT1) or microsomal preparations.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

-

Fluorescent substrate: NBD-cholesterol.

-

Acyl-CoA (e.g., Oleoyl-CoA).

-

This compound stock solution in DMSO.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Plate the ACAT1-expressing cells in the 96-well plates and allow them to adhere overnight. For microsomal assays, add the microsomal preparation to the wells.

-

Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.

-

Treat the cells or microsomes with the diluted this compound or vehicle and incubate for 30 minutes at 37°C.

-

Add the NBD-cholesterol and Oleoyl-CoA to initiate the reaction.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The formation of fluorescent cholesteryl esters leads to an increase in fluorescence.

-

Calculate the percent inhibition and determine the IC50 value.

FAAH Inhibition Assay (Fluorometric Method)

Objective: To determine the inhibitory potency of this compound against FAAH.

Materials:

-

Recombinant human FAAH or cell lysates containing FAAH.

-

Assay Buffer: 125 mM Tris-HCl (pH 9.0), 1 mM EDTA.

-

Fluorogenic substrate: AMC-arachidonoyl amide.

-

This compound stock solution in DMSO.

-

96-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound.

-

In the wells of the 96-well plate, add the FAAH enzyme preparation.

-

Add the diluted this compound or vehicle and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the AMC-arachidonoyl amide substrate.

-

Monitor the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The cleavage of the substrate by FAAH releases the fluorescent AMC molecule.

-

Determine the reaction rates and calculate the percent inhibition to derive the IC50 value.

Muscarinic M2 Receptor Binding Assay (Radioligand Competition)

Objective: To evaluate the binding affinity of this compound for the muscarinic M2 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human muscarinic M2 receptor (e.g., CHO-M2).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Non-specific binding control: Atropine (high concentration).

-

This compound stock solution in DMSO.

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration close to its Kd), and either this compound, vehicle, or atropine (for non-specific binding).

-

Incubate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold Binding Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent displacement of the radioligand by this compound and calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

PDE10A1 Inhibition Assay (Fluorescence Polarization)

Objective: To measure the inhibitory activity of this compound against PDE10A1.

Materials:

-

Recombinant human PDE10A1 enzyme.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA.

-

Substrate: Fluorescein-labeled cAMP (FL-cAMP).

-

Binding agent that specifically binds to the linearized fluorescent monophosphate product.

-

This compound stock solution in DMSO.

-

96-well black plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the PDE10A1 enzyme to the wells of the plate.

-

Add the diluted this compound or vehicle and pre-incubate for 15 minutes.

-

Initiate the reaction by adding the FL-cAMP substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the binding agent. The binding of the agent to the fluorescent product results in a high fluorescence polarization signal.

-

Read the fluorescence polarization. A decrease in polarization indicates inhibition of the enzyme.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of DGAT1 with a clear mechanism of action on triglyceride synthesis. While demonstrating selectivity for DGAT1 over some other enzymes, it exhibits off-target activities at higher concentrations. The most significant off-target effects of this compound are the dose-limiting gastrointestinal adverse events, including nausea, vomiting, and diarrhea, which were observed in clinical trials and ultimately led to the discontinuation of its development.[1][2][3] The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on DGAT1 inhibitors and related therapeutic areas, highlighting the critical importance of a thorough assessment of both on-target and off-target effects in the drug discovery and development process.

References

- 1. Assay: Inhibition Assay: Methods for assessing the selectively of ACAT1 inhibitors are known in the art and can be based upon any conventional assay ... - ChEMBL [ebi.ac.uk]

- 2. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of AZD7687: A Deep Dive into Rodent Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. The inhibition of DGAT1 has been a therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound in rodent models, offering valuable insights for researchers in the field.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the DGAT1 enzyme. This inhibition prevents the esterification of diacylglycerol to triacylglycerol, a key process in the absorption of dietary fats in the small intestine and the storage of triglycerides in various tissues. Preclinical data indicates that this compound is a potent inhibitor of DGAT1 across multiple species.

Table 1: In Vitro Potency of this compound against DGAT1

| Species | IC50 (nM) |

| Human | 80[1] |

| Mouse | ~100[1] |

| Dog | ~60[1] |

Pharmacokinetics in Rodent Models

While specific quantitative pharmacokinetic parameters for this compound in rodents are not extensively published in publicly available literature, a pharmacokinetic/pharmacodynamic (PK/PD) model has been developed for mice, rats, and humans, utilizing data from preclinical studies.[2] This modeling approach indicates that pharmacokinetic data was collected in these animal models to inform the understanding of the drug's exposure and its relationship to the observed pharmacodynamic effects.[2]

For context, a similar selective DGAT1 inhibitor, compound 5B, has reported pharmacokinetic data in rats, which may provide some insight into the general profile of such compounds.

Table 2: Pharmacokinetic Parameters of a DGAT1 Inhibitor (Compound 5B) in Rats

| Parameter | Value |

| Oral Bioavailability (F) | Low (specific value not provided) |

| Clearance (CL) | Moderate |

| Volume of Distribution (Vd) | Low |

| Half-life (t1/2) | Short |

Note: This data is for a different DGAT1 inhibitor and should be interpreted with caution as the pharmacokinetic properties of this compound may differ.

Pharmacodynamics and In Vivo Efficacy in Rodents

The primary pharmacodynamic effect of this compound in rodents is the reduction of postprandial hyperlipidemia. This has been demonstrated in oral lipid tolerance tests (OLTT), a common preclinical model to assess the impact of a compound on fat absorption.

Key Pharmacodynamic Findings:

-

Reduction of Postprandial Triglyceride Excursion: Administration of this compound in rodents leads to a significant and dose-dependent decrease in the rise of plasma triglycerides following a high-fat meal.[2] This effect is a direct consequence of the inhibition of intestinal DGAT1, which impairs the absorption and subsequent packaging of dietary fats into chylomicrons.

-

Gastrointestinal Side Effects: A notable aspect of DGAT1 inhibition is the potential for gastrointestinal side effects, such as diarrhea.[2] This is thought to be a mechanism-based effect resulting from the increased presence of unabsorbed fats in the lower gastrointestinal tract.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of preclinical data. The following outlines a typical experimental workflow for assessing the pharmacodynamics of a DGAT1 inhibitor like this compound in rodents.

Oral Lipid Tolerance Test (OLTT) Protocol in Mice:

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.

-

Compound Administration: this compound or vehicle is administered orally via gavage at a predetermined time before the lipid challenge.

-

Lipid Challenge: A bolus of a high-fat emulsion (e.g., corn oil or olive oil) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital bleeding.

-

Triglyceride Measurement: Plasma triglyceride levels are determined using a commercial enzymatic assay kit.

-

Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration versus time is calculated to assess the overall lipid excursion.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of this compound in reducing postprandial triglycerides.

Caption: Experimental workflow for an Oral Lipid Tolerance Test (OLTT).

Conclusion

This compound is a potent inhibitor of DGAT1 that has demonstrated clear pharmacodynamic effects in reducing postprandial hyperlipidemia in rodent models. While detailed public data on its rodent pharmacokinetics is limited, the available information, combined with data from similar compounds, provides a foundational understanding for researchers. The established experimental protocols, such as the OLTT, are critical for evaluating the in vivo efficacy of DGAT1 inhibitors. Further research and publication of detailed preclinical data will be invaluable for the continued exploration of DGAT1 inhibition as a therapeutic strategy for metabolic diseases.

References

AZD7687: A Technical Guide to its Role in Inhibiting Lipid Absorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride (TG) synthesis.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in the inhibition of lipid absorption. Through a comprehensive review of preclinical and clinical data, this document outlines the pharmacodynamics of this compound, its impact on postprandial lipemia, and the associated physiological responses. Detailed experimental protocols and quantitative data from key studies are presented to provide a practical resource for researchers in the field of metabolic diseases.

Introduction

Elevated postprandial triglyceride levels are a significant risk factor for cardiovascular disease and are a characteristic feature of metabolic disorders such as obesity and type 2 diabetes.[2] The intestinal absorption of dietary fats and their subsequent packaging into chylomicrons for transport in the bloodstream are critical processes in lipid metabolism.[2] Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3] Its high expression in the small intestine makes it a prime therapeutic target for modulating lipid absorption.[4]

This compound is a selective and reversible inhibitor of DGAT1, developed to explore the therapeutic potential of DGAT1 inhibition.[5] This guide details the scientific evidence demonstrating the role of this compound in attenuating lipid absorption, providing a valuable resource for the scientific community.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT1. By blocking this enzyme, this compound prevents the esterification of diacylglycerol to triglyceride in the enterocytes of the small intestine.[1] This inhibition leads to a reduction in the synthesis of triglycerides available for packaging into chylomicrons, the primary lipoproteins responsible for transporting dietary lipids from the intestine into the circulation.[4] Consequently, the secretion of chylomicrons from the enterocytes is diminished, resulting in a blunted postprandial increase in plasma triglyceride levels.[2][6]

Signaling Pathway of DGAT1 Inhibition in the Intestine

The inhibition of DGAT1 by this compound not only affects lipid metabolism directly but also influences gut hormone secretion. The accumulation of lipid intermediates, such as fatty acids and/or their derivatives, within the enteroendocrine L-cells is thought to stimulate the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[5] One proposed mechanism involves the activation of G-protein coupled receptor 119 (GPR119), a receptor for lipid derivatives like oleoylethanolamide (OEA). Activation of GPR119 in L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the secretion of GLP-1 and PYY.[7] These hormones play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.

Quantitative Data

The efficacy of this compound in inhibiting lipid absorption has been quantified in several clinical studies. The following tables summarize the key in vitro and clinical data.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ | Human DGAT1 | 80 nM | [5] |

Table 2: Pharmacodynamic Effects of Single Ascending Doses of this compound in Healthy Male Subjects

| Dose | Reduction in Postprandial Incremental TAG AUC (Area Under the Curve) | Gastrointestinal Side Effects | Reference |

| 1-2 mg | Not specified | Not specified | [1] |

| 5 mg | >75% (p < 0.0001 vs. placebo) | Nausea, vomiting, diarrhea | [1] |

| 10 mg | >75% (p < 0.0001 vs. placebo) | Increased incidence and severity | [1] |

| 20 mg | >75% (p < 0.0001 vs. placebo) | Dose-limiting | [1] |

Note: The study also included doses up to 60 mg, but dose escalation was limited by gastrointestinal side effects.[1]

Table 3: Effects of Multiple Doses of this compound in Overweight/Obese Men

| Dose | Change in Postprandial Serum TAG | Change in Plasma GLP-1 and PYY Levels | Gastrointestinal Side Effects | Reference | | :--- | :--- | :--- | :--- | | 1 mg/day | Not significant | Not significant | Similar to placebo |[5] | | 2.5 mg/day | Not significant | Not significant | Similar to placebo |[5] | | 5 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p < 0.001) | Increased incidence |[5] | | 10 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p < 0.001) | High incidence, leading to discontinuation |[5] | | 20 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p < 0.001) | High incidence, leading to discontinuation |[5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.

In Vitro DGAT1 Enzyme Inhibition Assay (Cell-Free)

This assay measures the ability of a compound to inhibit the activity of the DGAT1 enzyme in a cell-free system.

Objective: To determine the IC₅₀ of this compound for DGAT1.

Materials:

-

Human small intestinal microsomal preparation (as a source of DGAT1)

-

Dioleoyl glycerol (substrate)

-

Palmitoleoyl Coenzyme A (CoA) (substrate)

-

This compound (test compound)

-

Tris-HCl buffer with MgCl₂

-

Bovine Serum Albumin (BSA)

-

DMSO (for dissolving compounds)

-

Scintillation fluid and counter (if using radiolabeled substrates) or LC-MS for product quantification.

Protocol:

-

Substrate Preparation: Dissolve dioleoyl glycerol in DMSO and dilute to a working concentration (e.g., 600 μM) in Tris/MgCl₂ buffer. Dissolve palmitoleoyl CoA in an appropriate solvent (e.g., 1.5% acetone in water) to a working concentration (e.g., 150 μM).[8]

-

Microsome Preparation: Dilute the human intestinal microsomes to a working concentration (e.g., 25 μg/mL) in Tris/MgCl₂ buffer containing BSA.[8]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mixture: In a microcentrifuge tube or well of a microplate, combine the palmitoleoyl CoA and dioleoyl glycerol solutions.

-

Initiation of Reaction: Add the diluted microsomes to the substrate mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[8]

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Product Quantification: The product, triglyceride, can be quantified using various methods. A common approach is to use a radiolabeled substrate (e.g., [¹⁴C]-palmitoleoyl CoA) and measure the incorporation of radioactivity into the triglyceride fraction after separation by thin-layer chromatography (TLC). Alternatively, non-radioactive methods coupled with liquid chromatography-mass spectrometry (LC-MS) can be used for product quantification.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Oral Fat Tolerance Test (OFTT) in Humans

The OFTT is a clinical procedure to assess postprandial lipemia.

Objective: To evaluate the effect of this compound on postprandial triglyceride excursion.

Protocol:

-

Subject Preparation: Subjects fast for a minimum of 10-12 hours overnight.[9]

-

Baseline Blood Sample: A fasting blood sample is collected to measure baseline triglyceride levels.

-

Drug Administration: Subjects receive a single oral dose of this compound or placebo.

-

Standardized High-Fat Meal: After a specified time following drug administration, subjects consume a standardized high-fat meal. The composition of the meal is critical for consistency. A typical meal might contain approximately 75g of fat, 25g of carbohydrates, and 10g of protein.[9] In the this compound trials, meals with 60% and 45% fat energy content were used.[1][5]

-

Postprandial Blood Sampling: Blood samples are collected at regular intervals for up to 8 hours after the meal (e.g., at 1, 2, 3, 4, 6, and 8 hours).[1]

-

Triglyceride Measurement: Plasma or serum triglyceride concentrations are measured in each sample using standard enzymatic assays.

-

Data Analysis: The postprandial triglyceride response is assessed by calculating the incremental Area Under the Curve (iAUC) for the triglyceride concentration over time. The percentage reduction in iAUC in the this compound group compared to the placebo group is a measure of the drug's efficacy.

Quantification of this compound in Human Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drugs in biological matrices.

Objective: To determine the pharmacokinetic profile of this compound.

General Protocol Outline:

-

Sample Preparation:

-

Thaw frozen plasma samples.

-

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol) containing an internal standard (a structurally similar compound to this compound).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or plate.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

-

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a gradient elution with two mobile phases (e.g., an aqueous phase with a modifier like formic acid and an organic phase like acetonitrile) to separate this compound from other plasma components.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. This provides high specificity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound spiked into blank plasma.

-

Quantify the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Measurement of Plasma GLP-1 and PYY by ELISA

Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying hormones in plasma.

Objective: To measure the effect of this compound on postprandial GLP-1 and PYY levels.

General Protocol Outline (Sandwich ELISA):

-

Plate Coating: A microplate is pre-coated with a capture antibody specific for GLP-1 or PYY.

-

Sample and Standard Incubation: Plasma samples and a series of known standards of the hormone are added to the wells. The hormone in the samples and standards binds to the capture antibody.

-

Washing: The plate is washed to remove unbound components.

-

Detection Antibody Incubation: A biotinylated detection antibody, which recognizes a different epitope on the hormone, is added to the wells, forming a "sandwich" with the captured hormone.

-

Washing: The plate is washed again.

-

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.

-

Washing: A final wash step is performed.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.

-

Reaction Termination: The reaction is stopped by adding an acid solution.

-

Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength.

-

Quantification: The concentration of the hormone in the samples is determined by comparing their absorbance to the standard curve generated from the known standards.

Discussion and Future Directions

The data presented in this guide clearly demonstrate that this compound is a potent inhibitor of DGAT1 that effectively reduces postprandial triglyceride excursion by inhibiting intestinal lipid absorption.[1] This proof-of-mechanism is a significant finding for the development of DGAT1 inhibitors as a therapeutic class. The observed increase in GLP-1 and PYY secretion with this compound treatment suggests additional potential metabolic benefits beyond lipid lowering, such as improved glycemic control and appetite suppression.[5]

However, the clinical development of this compound has been hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][5] These adverse events have limited the therapeutic window of the compound. The accumulation of unabsorbed fats in the gastrointestinal tract is the likely cause of these side effects.

Future research in this area could focus on several key aspects:

-

Development of second-generation DGAT1 inhibitors: The goal would be to design molecules with a more favorable therapeutic index, potentially with tissue-specific targeting to the intestine to minimize systemic side effects.

-

Combination therapies: Combining a lower, better-tolerated dose of a DGAT1 inhibitor with other metabolic agents, such as DPP-4 inhibitors (which enhance the action of GLP-1), could be a viable strategy.

-

Dietary modifications: Investigating the impact of different dietary fat compositions on the efficacy and tolerability of DGAT1 inhibitors could help in designing effective treatment regimens.

Conclusion

This compound has been a valuable pharmacological tool for understanding the role of DGAT1 in human lipid metabolism. Its potent inhibition of lipid absorption and its effects on gut hormone secretion have provided strong validation for DGAT1 as a therapeutic target. While the gastrointestinal side effects of this compound have posed a significant challenge, the knowledge gained from its investigation will undoubtedly guide the future development of safer and more effective therapies for metabolic diseases.

References

- 1. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uobrep.openrepository.com [uobrep.openrepository.com]

- 8. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipotest.pl [lipotest.pl]

An In-depth Technical Guide to the Discovery and Development of AZD7687

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of AZD7687, a selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for DGAT1 Inhibition

The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final, committed step in the biosynthesis of triacylglycerols (TAGs).[1][2] This pathway is fundamental for energy storage and nutrient utilization.[2] Preclinical research, particularly studies involving DGAT1 knockout mice, provided a strong rationale for targeting this enzyme for metabolic diseases. These mice were found to be viable, metabolically healthy, and resistant to diet-induced obesity and glucose intolerance.[3][4] These promising findings spurred the development of DGAT1 inhibitors as a potential treatment for type 2 diabetes and obesity.[3][5] AstraZeneca developed this compound as a potent, selective, and reversible small molecule inhibitor of DGAT1.[3][6][7]

Discovery and Preclinical Profile

This compound, a dimethylpyrazinecarboxamide phenylcyclohexylacetic acid, emerged from a program aimed at designing and optimizing pyrazinecarboxamide-based inhibitors of DGAT1. It was identified as a potent and selective inhibitor intended for oral administration.[6][8]

In Vitro Pharmacology

This compound demonstrated potent inhibition of DGAT1 across multiple species. In vitro assays using recombinant DGAT1 enzymes established its inhibitory concentration (IC50). The compound showed selectivity for DGAT1 over the related enzyme DGAT2, against which no activity was detected.[6]

Table 1: In Vitro Potency of this compound against DGAT1 [6]

| Species | IC50 (nM) |

| Human | 80 |

| Mouse | ~100 |

| Dog | ~60 |

Further profiling revealed some off-target activity at higher concentrations.

Table 2: Off-Target Activity of this compound [6]

| Target | Activity |

| Acyl-CoA:cholesterol acetyltransferase (ACAT) | 79% inhibition at 10 µM |

| Fatty acid amide hydrolase (FAAH) | IC50 = 3.7 µM |

| Muscarinic M2 receptor | IC50 = 80.5 µM |

| Phosphodiesterase PDE10A1 | IC50 = 5.5 µM |

Preclinical In Vivo Studies

In animal models, prolonged pharmacological inhibition of DGAT1 with this compound replicated the skin phenotype observed in DGAT1 knockout mice, including dose- and time-dependent, but reversible, sebaceous gland atrophy and alopecia (in mice).[6]

Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TAG.[1][9] This is the final step in the primary pathway for triglyceride synthesis.[2][10] By inhibiting DGAT1, this compound blocks this conversion, thereby reducing the synthesis and subsequent secretion of TAGs from enterocytes in the gut into the circulation.[1][5] This leads to a reduction in postprandial (after-meal) lipid excursion.[5]

Caption: Mechanism of this compound action on the DGAT1 signaling pathway.

Clinical Development

The clinical development of this compound proceeded to Phase 1 trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

First-Time-in-Human, Single Ascending Dose Study

A key initial study was a randomized, placebo-controlled, single ascending dose trial in healthy male subjects.[5] This study was crucial for establishing the safety profile and demonstrating proof-of-mechanism in humans.[3][5]

Table 3: Summary of Phase 1 Single Ascending Dose Study Design [5]

| Parameter | Description |

| Study Design | Randomized, placebo-controlled, single ascending dose |

| Participants | 80 healthy male subjects |

| Dose Cohorts | 10 cohorts, with doses ranging from 1 mg to 60 mg |

| Treatment | Single oral dose of this compound or placebo |

| Primary Endpoints | Safety and tolerability |

| Pharmacodynamic Endpoint | Postprandial serum TAG excursion over 8 hours after a standardized high-fat meal |

Key Findings:

-

Proof of Mechanism: this compound demonstrated a marked and steep concentration-dependent reduction in postprandial TAG excursion. At doses of 5 mg and higher, the incremental TAG Area Under the Curve (AUC) was decreased by over 75% from baseline compared to placebo (p < 0.0001).[1][5]

-

Safety and Tolerability: The dose escalation was limited by gastrointestinal (GI) adverse events, including nausea, vomiting, and diarrhea, which increased in frequency and severity with higher doses.[5][8] The frequency of these symptoms was found to be related to the fat content of the meal.[5]

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. gwasstories.com [gwasstories.com]

- 5. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

AZD7687: A Potent and Selective Chemical Probe for Diacylglycerol Acyltransferase 1 (DGAT1) Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, catalyzing the final and committing step in the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol.[1] This function positions DGAT1 as a critical regulator of lipid metabolism, making it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] AZD7687 has emerged as a potent, selective, and orally active inhibitor of DGAT1, serving as a valuable chemical probe to elucidate the physiological and pathophysiological roles of this enzyme.[3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, pharmacokinetic profile, and detailed experimental protocols for its use in research settings.

Data Presentation

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of DGAT1 across multiple species. Its in vitro and cellular activities are summarized in the table below.

| Parameter | Species | Value | Assay System |

| IC50 | Human | 80 nM | Recombinant DGAT1 Enzyme Assay |

| Mouse | 100 nM | Recombinant DGAT1 Enzyme Assay | |

| Dog | 60 nM | Recombinant DGAT1 Enzyme Assay | |

| Cellular IC50 | Human | 0.43 µM | Inhibition of recombinant human DGAT1 in Sf9 cells |

Table 1: Biochemical and cellular potency of this compound against DGAT1.[3]

Selectivity Profile of this compound

A crucial aspect of a chemical probe is its selectivity for the intended target. This compound exhibits high selectivity for DGAT1 over other related enzymes and off-target proteins.

| Off-Target | Species | Value | Notes |

| DGAT2 | Human | No activity detected | |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Not Specified | 79% inhibition at 10 µM | |

| Fatty acid amide hydrolase (FAAH) | Not Specified | IC50 = 3.7 µM | |

| Muscarinic M2 receptor | Not Specified | IC50 = 80.5 µM | |

| Phosphodiesterase PDE10A1 | Not Specified | IC50 = 5.5 µM |

Table 2: Selectivity of this compound against various enzymes and receptors.[3]

Pharmacokinetic Properties of this compound

Experimental Protocols

In Vitro DGAT1 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based coupled-enzyme assay to measure DGAT1 activity and the inhibitory potential of compounds like this compound.

Materials:

-

Human DGAT1 (hDGAT1) enzyme

-

Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.5 mM DDM, 1% TritonX-100

-

Substrates: Oleoyl-CoA, 1,2-dioleoyl-sn-glycerol (DOG)

-

Coupled-enzyme components: α-ketoglutarate dehydrogenase (αKDH), NAD+, thiamine pyrophosphate, α-ketoglutarate

-

This compound or other test compounds

-

Spectrofluorometer

Procedure:

-

Prepare the assay buffer and all reagents.

-

In a quartz cuvette, combine the assay buffer, NAD+ (final concentration 0.25 mM), thiamine pyrophosphate (final concentration 0.2 mM), α-ketoglutarate (final concentration 2 mM), and a sufficient amount of αKDH to ensure the DGAT1 reaction is the rate-limiting step.

-

Add the hDGAT1 enzyme to a final concentration of 40 nM.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding the substrates: oleoyl-CoA (e.g., 100 µM) and 1,2-dioleoyl-sn-glycerol (e.g., 200 µM).

-

Monitor the reaction at 37°C in a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 465 nm at 15-second intervals. The rate of NADH formation is proportional to DGAT1 activity.

-

Calculate the initial reaction rates and determine the IC50 value for the inhibitor.

Cellular Triglyceride Synthesis Assay in HEK293 Cells

This protocol details a method to assess the effect of this compound on triglyceride synthesis in a cellular context using radiolabeled precursors.

Materials:

-

HEK293 cells (known to express DGAT1)

-

Cell culture medium (e.g., DMEM)

-

[14C]-glycerol or [14C]-oleic acid

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Culture HEK293 cells to near confluence in appropriate cell culture plates.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Add the radiolabeled precursor ([14C]-glycerol or [14C]-oleic acid complexed to BSA) to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into triglycerides.

-

Wash the cells with ice-cold PBS to stop the reaction and remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., chloroform:methanol 2:1 v/v).

-

Separate the lipid classes, specifically triglycerides, using thin-layer chromatography (TLC).

-

Visualize the radiolabeled triglycerides on the TLC plate (e.g., by autoradiography) and scrape the corresponding bands.

-

Quantify the amount of radioactivity in the triglyceride fraction using a scintillation counter.

-

Determine the effect of this compound on triglyceride synthesis by comparing the radioactivity in treated versus untreated cells.

In Vivo Assessment of Postprandial Triglyceride Excursion in Humans

This outlines the methodology used in clinical trials to evaluate the in vivo efficacy of this compound on gut DGAT1 activity.

Study Design:

-

Randomized, placebo-controlled, single or multiple ascending dose study.

-

Participants are typically healthy male subjects.

Procedure:

-

Subjects are administered a single oral dose of this compound or placebo.[5]

-

After a specified time, a standardized mixed meal with a high fat content (e.g., 60% fat) is consumed by the subjects.[5]

-

Blood samples are collected at multiple time points over a period of 8 hours post-meal.[5]

-

Plasma concentrations of this compound are measured to determine pharmacokinetic parameters.[5]

-

Serum triglyceride (TAG) levels are measured at each time point to assess the postprandial TAG excursion.[5]

-

The area under the curve (AUC) for incremental TAG is calculated and compared between the this compound and placebo groups to determine the effect of DGAT1 inhibition.[5]

Visualizations

DGAT1 Signaling Pathway in Triglyceride Synthesis

Caption: The Kennedy pathway of triglyceride synthesis, with inhibition of DGAT1 by this compound.

Experimental Workflow for In Vitro DGAT1 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on DGAT1.

Logical Relationship of this compound's Effects

Caption: The causal chain from this compound administration to its therapeutic and adverse effects.

Discussion and Conclusion

This compound is a well-characterized chemical probe for studying DGAT1 function. Its high potency and selectivity make it a valuable tool for in vitro and in vivo investigations into the role of DGAT1 in lipid metabolism. The provided experimental protocols offer a starting point for researchers to utilize this compound in their studies.

The in vivo effects of this compound in animal models, such as sebaceous gland atrophy in mice, mirror the phenotype of DGAT1 knockout mice, further validating its on-target activity. However, the translation of DGAT1 inhibition to a therapeutic intervention in humans has been challenging. Clinical trials with this compound demonstrated a proof-of-mechanism by significantly reducing postprandial triglyceride excursion in humans.[5] Unfortunately, these studies also revealed dose-limiting gastrointestinal side effects, including nausea, vomiting, and diarrhea, which have hindered its clinical development.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of AZD7687 to DGAT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AZD7687, a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing binding affinity, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary